molecular formula C8H11NO B140323 (S)-2-(1-Aminoethyl)phenol CAS No. 133511-37-2

(S)-2-(1-Aminoethyl)phenol

Cat. No. B140323
M. Wt: 137.18 g/mol
InChI Key: ZWKWKJWRIYGQFD-LURJTMIESA-N
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Description

(S)-2-(1-Aminoethyl)phenol is a chemical compound that is part of a broader class of organic compounds known as aminophenols. These compounds are characterized by an amino group attached to a phenol moiety. The specific structure and substituents on the phenol ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of substituted aminophenol derivatives, such as those related to (S)-2-(1-Aminoethyl)phenol, involves various chemical reactions and conditions. In the first paper, new derivatives of substituted aminophenol were synthesized and characterized using techniques like NMR and FT-IR spectroscopy . Although the exact synthesis of (S)-2-(1-Aminoethyl)phenol is not detailed, similar synthetic routes may be employed, involving the formation of an aminoethyl side chain on the phenol ring.

Molecular Structure Analysis

The molecular structure of substituted aminophenol derivatives is crucial in determining their electronic and photophysical properties. The study in the first paper performed quantum chemical calculations to evaluate the molecular electrostatic potential, atomic charges, and solvent accessible surface . These properties are essential for understanding how (S)-2-(1-Aminoethyl)phenol interacts with other molecules and its behavior in different environments.

Chemical Reactions Analysis

Substituted aminophenols can participate in various chemical reactions due to their functional groups. The amino group can act as a nucleophile, while the phenol moiety can engage in electrophilic aromatic substitution. The first paper does not detail specific reactions for (S)-2-(1-Aminoethyl)phenol, but the synthesized derivatives' reactivity in different solvents was analyzed, which could provide insights into potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted aminophenols are influenced by their structure. The first paper discusses the solvatochromism of the synthesized derivatives, which is the change in color due to solvent polarity . This property, along with the dipole moments in the excited and ground states, provides information on the compound's behavior in various solvents. The second paper mentions the saluretic and diuretic activity of a series of 2-(aminomethyl)phenols, indicating that these compounds can have significant biological activities . The most active compounds in this series had specific nuclear substitutions, which could be relevant when considering the properties of (S)-2-(1-Aminoethyl)phenol.

Scientific Research Applications

Protein Measurement

(O. H. Lowry et al., 1951) discussed the use of the Folin phenol reagent for protein measurement, highlighting its sensitivity and procedural simplicity. This reagent is useful in various analytical procedures for protein determination in biological samples.

Neurotransmitter Studies

(N. Macleod & J. Simons, 2003) conducted a study on clusters of phenol and ethanolamine, which is structurally similar to (S)-2-(1-Aminoethyl)phenol. They used spectroscopic techniques and ab initio computation to understand the hydrogen-bonded structure of these clusters, contributing to the field of neurotransmitter research.

Oxidation Studies

(Ian J. Rhile & J. M. Mayer, 2004) explored the one-electron oxidation of a hydrogen-bonded phenol, which relates to the oxidative properties of (S)-2-(1-Aminoethyl)phenol. Their research provides insights into proton-coupled electron transfer, a fundamental chemical process.

Ligand Synthesis and Coordination Properties

(G. Ambrosi et al., 2003) synthesized new ligands involving phenolic compounds, including structures akin to (S)-2-(1-Aminoethyl)phenol. Their research focused on the coordination properties of these ligands with various metal ions, contributing to coordination chemistry.

Asymmetric Syntheses

(E. P. Kündig et al., 2004) explored asymmetric synthesis methods for 2-(1-Aminoethyl)phenols. Their study provides significant insights into the efficient synthesis of such compounds, which is crucial for various applications in organic chemistry.

Chiral Solvating Agents

(Alessandra Recchimurzo et al., 2020) researched thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol as chiral solvating agents. They focused on enantiodiscrimination of amino acids using nuclear magnetic resonance, contributing to analytical chemistry and stereochemistry.

Biological Evaluation and DNA Interaction Studies

(Bushra Rafique et al., 2022) synthesized 4-aminophenol derivatives and evaluated their antimicrobial and antidiabetic activities. They also studied DNA interactions, highlighting the potential of such compounds in medicinal chemistry.

Catalysts in Stereoselective Reactions

(C. Cimarelli & G. Palmieri, 2009) investigated enantiopure 2-(aminoalkyl)phenol derivatives as catalysts in various stereoselective reactions. Their research contributes to the understanding of asymmetric synthesis in organic chemistry.

properties

IUPAC Name

2-[(1S)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWKJWRIYGQFD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-Aminoethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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